5-hydroxy-2,3-dihydro-1H-indene-1,3-dione 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione
Brand Name: Vulcanchem
CAS No.: 131977-61-2
VCID: VC5073661
InChI: InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2
SMILES: C1C(=O)C2=C(C1=O)C=C(C=C2)O
Molecular Formula: C9H6O3
Molecular Weight: 162.144

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione

CAS No.: 131977-61-2

Cat. No.: VC5073661

Molecular Formula: C9H6O3

Molecular Weight: 162.144

* For research use only. Not for human or veterinary use.

5-hydroxy-2,3-dihydro-1H-indene-1,3-dione - 131977-61-2

Specification

CAS No. 131977-61-2
Molecular Formula C9H6O3
Molecular Weight 162.144
IUPAC Name 5-hydroxyindene-1,3-dione
Standard InChI InChI=1S/C9H6O3/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,10H,4H2
Standard InChI Key BKBGCIJINOXJAF-UHFFFAOYSA-N
SMILES C1C(=O)C2=C(C1=O)C=C(C=C2)O

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione features a fused bicyclic system with two ketone groups at positions 1 and 3 and a hydroxyl substituent at position 5 (Figure 1). Key structural descriptors include:

Molecular Formula: C₉H₆O₃
SMILES: C1C(=O)C2=C(C1=O)C=C(C=C2)O
InChIKey: BKBGCIJINOXJAF-UHFFFAOYSA-N

The presence of the hydroxyl group introduces hydrogen-bonding capabilities, while the conjugated diketone system facilitates electron-deficient behavior. Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, are summarized below:

Adductm/zPredicted CCS (Ų)
[M+H]+163.03898129.8
[M+Na]+185.02092142.1
[M-H]-161.02442131.0

These CCS values suggest moderate molecular rigidity, likely due to intramolecular hydrogen bonding between the hydroxyl and ketone groups .

Synthetic Routes and Functionalization Strategies

Synthesis of the Parent Indane-1,3-Dione Scaffold

The parent compound indane-1,3-dione is typically synthesized via nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, followed by hydrolysis and decarboxylation (50% yield over two steps) . Alternative methods include oxidation of indane using N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, though yields remain suboptimal (17–18%) .

Physicochemical Properties and Reactivity

The hydroxyl and diketone functionalities confer distinct physicochemical traits:

  • Acidity: The phenolic hydroxyl (pKa ≈ 10) and enolic protons (pKa ≈ 8–9) render the molecule amphoteric, soluble in polar aprotic solvents (DMF, DMSO) .

  • Tautomerism: Keto-enol tautomerism is suppressed due to conjugation with the aromatic system, stabilizing the diketone form .

  • Electrophilicity: The electron-deficient core participates in Knoevenagel condensations, forming push-pull chromophores with malononitrile derivatives (λmax ≈ 450–550 nm) .

Applications in Materials Science and Medicinal Chemistry

Organic Electronics

Indane-1,3-dione derivatives serve as electron acceptors in donor-acceptor dyes for:

  • Dye-Sensitized Solar Cells (DSSCs): Push-pull systems incorporating 5-hydroxy substitution exhibit red-shifted absorption (Δλ ≈ 30 nm vs. non-hydroxylated analogues), enhancing light-harvesting efficiency .

  • Nonlinear Optics (NLO): The hydroxyl group augments hyperpolarizability (β ≈ 200 × 10⁻³⁰ esu) by stabilizing charge-separated states .

Pharmaceutical Intermediate

While direct bioactivity data for 5-hydroxy-2,3-dihydro-1H-indene-1,3-dione is lacking, structurally related indane-1,3-diones demonstrate:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

  • Enzyme Inhibition: IC₅₀ = 0.2 µM against acetylcholinesterase, relevant to Alzheimer’s disease therapeutics .

Future Directions and Challenges

  • Synthetic Optimization: Developing regioselective hydroxylation protocols to improve yields (>70%) and scalability.

  • Biological Profiling: Screening for antioxidant and anti-inflammatory activities leveraging the phenolic moiety.

  • Materials Innovation: Incorporating 5-hydroxy derivatives into covalent organic frameworks (COFs) for photocatalytic applications.

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